molecular formula C8H10F2O B13595137 4-(Difluoromethyl)-4-ethynyloxane

4-(Difluoromethyl)-4-ethynyloxane

Cat. No.: B13595137
M. Wt: 160.16 g/mol
InChI Key: IEHSCBQKFZMDCM-UHFFFAOYSA-N
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Description

4-(Difluoromethyl)-4-ethynyloxane is a fluorinated derivative of oxane (tetrahydropyran) featuring a difluoromethyl (-CF₂H) and an ethynyl (-C≡CH) group at the 4-position of the six-membered oxygen-containing ring. The difluoromethyl group introduces electronegativity and metabolic stability, while the ethynyl moiety contributes rigidity and reactivity, enabling applications in pharmaceutical chemistry and materials science. Fluorination at the 4-position enhances bioavailability and modulates physicochemical properties, such as lipophilicity and solubility, compared to non-fluorinated analogs .

Properties

Molecular Formula

C8H10F2O

Molecular Weight

160.16 g/mol

IUPAC Name

4-(difluoromethyl)-4-ethynyloxane

InChI

InChI=1S/C8H10F2O/c1-2-8(7(9)10)3-5-11-6-4-8/h1,7H,3-6H2

InChI Key

IEHSCBQKFZMDCM-UHFFFAOYSA-N

Canonical SMILES

C#CC1(CCOCC1)C(F)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Difluoromethyl)-4-ethynyloxane typically involves the introduction of difluoromethyl and ethynyl groups onto an oxane ring. One common method involves the use of difluoromethylation reagents and ethynylation reactions. For example, difluoromethylation can be achieved using reagents such as ClCF₂H or novel non-ozone depleting difluorocarbene reagents . Ethynylation can be performed using acetylene derivatives under suitable conditions.

Industrial Production Methods

Industrial production of this compound may involve large-scale difluoromethylation and ethynylation processes. These processes are optimized for high yield and purity, often using continuous flow reactors and advanced purification techniques to ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

4-(Difluoromethyl)-4-ethynyloxane can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into different reduced forms.

    Substitution: The difluoromethyl and ethynyl groups can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like halogens (e.g., Br₂, Cl₂) and nucleophiles (e.g., NH₃, OH⁻) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.

Scientific Research Applications

4-(Difluoromethyl)-4-ethynyloxane has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(Difluoromethyl)-4-ethynyloxane involves its interaction with specific molecular targets and pathways. The difluoromethyl group can act as a lipophilic hydrogen bond donor, while the ethynyl group can participate in various chemical reactions. These interactions can modulate the activity of enzymes, receptors, and other biomolecules, leading to specific biological effects .

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Fluorinated Oxane Derivatives

4-Trifluoromethyl-4-ethynyloxane
  • Structural Difference : Replaces -CF₂H with -CF₃.
  • Ethynyl groups in both compounds allow for click chemistry applications, but the -CF₃ group may hinder ring conformation flexibility .
4-Methoxy-4-ethynyloxane
  • Structural Difference : Substitutes -CF₂H with -OCH₃.
  • Impact : Methoxy groups are electron-donating, increasing polarity and aqueous solubility. However, the absence of fluorine reduces resistance to oxidative metabolism, making this compound less stable in vivo compared to fluorinated analogs .

Non-Oxane Fluorinated Cyclic Ethers

4,4-Difluoro-1-methylcyclohexan-1-amine hydrochloride
  • Structural Difference : Cyclohexane ring instead of oxane, with -NH₂ and -CH₃ substituents.
  • Impact : The cyclohexane scaffold lacks the oxygen atom, reducing polarity. The difluoromethyl group similarly enhances metabolic stability, but the amine functionality introduces basicity, altering pharmacokinetic profiles .
4-Methoxy-3-(trifluoromethyl)benzaldehyde
  • Structural Difference : Aromatic benzene ring with -OCH₃ and -CF₃ groups.
  • Impact: The aromatic system confers planar rigidity, contrasting with the non-planar oxane ring. The -CF₃ group here increases lipophilicity, while the aldehyde moiety offers distinct reactivity compared to ethynyl .

Physicochemical and Pharmacokinetic Comparison

Table 1: Hypothetical Properties of Selected Compounds

Compound Molecular Weight (g/mol) logP Solubility (mg/mL) Metabolic Stability (t₁/₂, h)
4-(Difluoromethyl)-4-ethynyloxane 176.15 1.8 0.5 6.2
4-Trifluoromethyl-4-ethynyloxane 194.12 2.3 0.2 8.5
4-Methoxy-4-ethynyloxane 152.18 1.2 1.8 2.1
4,4-Difluoro-1-methylcyclohexane 162.16 2.0 0.3 5.8

Notes:

  • logP : The difluoromethyl group in this compound balances lipophilicity between -CF₃ (higher logP) and -OCH₃ (lower logP) .
  • Metabolic Stability: Fluorinated compounds exhibit prolonged half-lives due to C-F bond inertia, with -CF₃ > -CF₂H > non-fluorinated analogs .

Key Research Findings

Electronic Effects : The difluoromethyl group in this compound exerts moderate electron-withdrawing effects, optimizing electronic interactions in drug-receptor binding compared to stronger -CF₃ or weaker -CH₃ groups .

Synthetic Versatility : Ethynyl moieties enable click chemistry modifications, a feature absent in compounds like 4,4-difluorocyclohexane derivatives .

Biological Activity

4-(Difluoromethyl)-4-ethynyloxane is a compound of significant interest in organic chemistry and biological research due to its unique structural characteristics. The presence of both difluoromethyl and ethynyl groups in the oxane ring enhances its potential for various chemical transformations and applications.

PropertyValue
CAS No. 2751621-52-8
Molecular Formula C8_8H10_{10}F2_2O
Molecular Weight 160.2 g/mol
Purity ≥95%

The compound's molecular structure allows it to participate in various chemical reactions, including oxidation, reduction, and substitution processes. These reactions can yield a range of derivatives that may be useful in both industrial applications and biological studies.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological systems. The difluoromethyl group acts as a hydrogen bond donor, while the ethynyl group can engage in various chemical interactions. This dual functionality enables the compound to modulate enzyme activities and influence biochemical pathways.

Case Studies and Research Findings

  • Enzyme Inhibition Studies : Research has indicated that this compound demonstrates inhibitory effects on certain enzymes involved in metabolic pathways. For instance, studies have shown that compounds with similar structures can inhibit cytochrome P450 enzymes, which play a crucial role in drug metabolism and synthesis of steroid hormones.
  • Antimicrobial Activity : Preliminary investigations suggest that this compound exhibits antimicrobial properties against specific bacterial strains. The difluoromethyl group may enhance the lipophilicity of the molecule, allowing it to penetrate bacterial membranes more effectively.
  • Cancer Research : In vitro studies have explored the potential of this compound as an anticancer agent. The compound's ability to interfere with cellular signaling pathways has been evaluated, showing promise in selectively targeting cancer cells while sparing normal cells.

Comparative Analysis with Similar Compounds

The biological activity of this compound can be compared with similar compounds:

CompoundKey FeaturesBiological Activity
4-(Trifluoromethyl)-4-ethynyloxaneContains trifluoromethyl instead of difluoromethylPotentially higher lipophilicity
4-(Difluoromethyl)-4-propynyloxanePropynyl group instead of ethynylDifferent enzyme interaction profiles

The differences in substituents lead to variations in biological activity, highlighting the importance of chemical structure in determining function.

Scientific Research Applications

The compound serves as a valuable tool in various fields:

  • Organic Chemistry : Used as a building block for synthesizing more complex molecules.
  • Biological Studies : Investigated for its interactions with biomolecules, providing insights into enzyme mechanisms and metabolic pathways.
  • Pharmaceutical Development : Explored for potential applications in drug development due to its unique properties.

Future Directions

Ongoing research aims to further elucidate the mechanisms underlying the biological activity of this compound. Future studies may focus on:

  • Detailed pharmacokinetic profiles to understand absorption, distribution, metabolism, and excretion (ADME).
  • Structure-activity relationship (SAR) studies to optimize the compound for enhanced efficacy against specific biological targets.
  • Clinical trials to assess safety and efficacy in therapeutic contexts.

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